4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
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Overview
Description
2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by the presence of iodine, methoxy, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE typically involves the formation of an imine bond between 4-iodophenyl and a methoxybenzoate derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the imine formation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phenol or aniline derivatives.
Scientific Research Applications
2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The imine bond allows for reversible binding to active sites, while the iodine and methoxy groups can enhance the compound’s affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[(4-Fluorophenyl)imino]methylphenol
- (E)-4-[(4-Bromophenyl)imino]methylphenol
- (E)-2-[(4-Hydroxyphenyl)imino]methylphenol
Uniqueness
2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C29H22INO6 |
---|---|
Molecular Weight |
607.4 g/mol |
IUPAC Name |
[4-[(4-iodophenyl)iminomethyl]-3-(4-methoxybenzoyl)oxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H22INO6/c1-34-24-12-3-19(4-13-24)28(32)36-26-16-7-21(18-31-23-10-8-22(30)9-11-23)27(17-26)37-29(33)20-5-14-25(35-2)15-6-20/h3-18H,1-2H3 |
InChI Key |
ODDIOCYLAFUZBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NC3=CC=C(C=C3)I)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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